molecular formula C20H22ClFN4O2 B5373475 2-({2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5373475
M. Wt: 404.9 g/mol
InChI Key: GMFPJJKEZYDDSK-UHFFFAOYSA-N
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Description

2-({2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[[2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O2/c21-17-11-15(22)6-5-14(17)12-25-7-9-26(10-8-25)13-19(27)24-18-4-2-1-3-16(18)20(23)28/h1-6,11H,7-10,12-13H2,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPJJKEZYDDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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